molecular formula C16H20N4O3S B1682434 Torasemide CAS No. 56211-40-6

Torasemide

Cat. No.: B1682434
CAS No.: 56211-40-6
M. Wt: 348.4 g/mol
InChI Key: NGBFQHCMQULJNZ-UHFFFAOYSA-N
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Description

Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, extensively used in pharmaceutical and cardiovascular research. Its primary mechanism of action involves the specific and competitive inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney . By blocking this chloride-binding site, Torsemide disrupts the reabsorption of sodium, chloride, and potassium, leading to a significant increase in the excretion of water and electrolytes (including sodium, chloride, potassium, calcium, and magnesium) . This action makes it an invaluable pharmacological tool for studying fluid and electrolyte balance, renal physiology, and models of conditions like hypertension and edema. Beyond its renal effects, Torsemide exhibits additional pharmacodynamic properties that are of significant research interest. It has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), particularly by reducing aldosterone synthase expression and receptor binding . This dual mechanism—combining potent diuresis with aldosterone suppression—is a key area of investigation for understanding its potential benefits in cardiac remodeling and reducing myocardial fibrosis in heart failure models . Compared to other loop diuretics, Torsemide is characterized by its high oral bioavailability (approximately 80-90%), which is maintained even in models of impaired renal function, and a longer duration of action . It is extensively metabolized in the liver, primarily via the cytochrome P450 enzymes CYP2C8 and CYP2C9, and is highly protein-bound (>99%) . Researchers utilize Torsemide in preclinical studies to explore its effects on edema associated with heart failure, renal disease, and hepatic cirrhosis, as well as its antihypertensive properties . This product is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFQHCMQULJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023690
Record name Torsemide
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Molecular Weight

348.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Torasemide
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Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Torasemide
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CAS No.

56211-40-6
Record name Torasemide
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Record name 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
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Record name TORSEMIDE
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Record name Torasemide
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Melting Point

163-164 °C, 164 - 164 °C
Record name Torasemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00214
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Record name Torasemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Torasemide is synthesized through a series of chemical reactions involving pyridine and sulfonamide derivatives. One common synthetic route involves the reaction of 3-amino-4-chloropyridine with isopropyl isocyanate to form an intermediate, which is then reacted with 3-methylphenylamine to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of organic solvents such as acetonitrile, ethers, and alcohols. The process includes steps like sulfonation, chlorination, and amination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Torasemide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Torasemide acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes. This diuretic effect helps reduce fluid overload in conditions like heart failure and edema . The molecular target of this compound is the chloride-binding site of the co-transporter .

Comparison with Similar Compounds

Mechanistic Insights :

  • Torsemide demonstrates reduced inter-individual variability in absorption, making dosing more predictable .

Clinical Efficacy and Outcomes

Heart Failure Management

  • Symptom Improvement : A 6-week trial showed 20 mg torsemide reduced body weight (1–3 kg) and edema more effectively than 40 mg furosemide, with improved NYHA functional class .
  • Hospitalization and Mortality :
    • Observational data from the ASCEND-HF trial reported similar 30-day outcomes (mortality/HF hospitalization OR: 1.03, p = 0.88) but higher 150-day mortality with torsemide (HR: 2.26, p < 0.001) .
    • A meta-analysis of two randomized trials found torsemide reduced HF readmissions by 59% (RR: 0.41, p < 0.0001) and cardiovascular readmissions by 23% (RR: 0.77, p = 0.03) .

Renal and Neurohormonal Effects

  • Torsemide caused greater neurohormonal activation (renin, aldosterone, norepinephrine; p < 0.05) compared to furosemide at equivalent natriuretic doses .
  • In patients with renal dysfunction, torsemide showed similar sodium excretion but less RAAS activation than furosemide .

Ongoing Research and Contradictory Evidence

The TRANSFORM-HF trial (NCT03296813) aims to resolve conflicting observational data by randomizing 6,000 HF patients to torsemide or furosemide, assessing mortality and hospitalization . Preliminary findings suggest:

  • Potential Benefits: Torsemide may improve myocardial fibrosis and LV remodeling .

Key Recommendations :

  • Use torsemide in HF patients with variable furosemide response or comorbidities like renal dysfunction.
  • Monitor electrolytes and neurohormonal markers during long-term therapy.
  • Await large RCTs to validate torsemide’s mortality benefits.

Biological Activity

Torsemide, a loop diuretic, is primarily used in the management of conditions such as heart failure and hypertension. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied. This article provides a detailed overview of the biological activity of torsemide, supported by data tables and findings from various research studies.

Torsemide exerts its pharmacological effects by inhibiting the Na+^+/K+^+/2Cl^- cotransporter located in the ascending loop of Henle in the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis. The compound is metabolized primarily in the liver via the cytochrome P450 enzyme CYP2C9, which exhibits variability due to genetic polymorphisms among individuals .

Pharmacokinetics

The pharmacokinetic profile of torsemide has been characterized by several studies:

  • Absorption : Torsemide is rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration. Its bioavailability is approximately 80%, which is higher than that of furosemide .
  • Distribution : The volume of distribution is about 0.2 L/kg, indicating extensive tissue binding.
  • Metabolism : It undergoes hepatic metabolism, with the primary metabolite being pharmacologically inactive .
  • Elimination : The elimination half-life ranges from 3 to 6 hours, with renal excretion accounting for approximately 80% of the drug's elimination.

Clinical Efficacy

Torsemide has been compared with furosemide in several clinical trials, particularly focusing on heart failure management:

  • TRANSFORM-HF Trial : This large-scale study randomized 2859 patients to receive either torsemide or furosemide after hospitalization for heart failure. The primary outcome was all-cause mortality over 12 months. Results indicated no significant difference between the two drugs regarding mortality (26.1% for torsemide vs. 26.2% for furosemide) and hospitalization rates .
    OutcomeTorsemide Group (%)Furosemide Group (%)Hazard Ratio (95% CI)
    All-cause mortality26.126.21.02 (0.89-1.18)
    All-cause hospitalization47.349.30.92 (0.83-1.02)
  • On-treatment Analysis : An analysis focusing on patients who adhered to their prescribed diuretic showed similar outcomes for both medications at discharge and during follow-ups .

Pharmacodynamics

The pharmacodynamic properties of torsemide vary significantly across different populations:

  • Healthy Adults vs. Patients with Heart Failure : Studies show that the efficacy (Emax_{max}) of torsemide is reduced in patients with heart failure compared to healthy individuals, likely due to physiological changes associated with the disease .
    Population TypeEmax_{max}EC50_{50}
    Healthy AdultsBaselineBaseline
    Cirrhosis Patients1.61 times lowerHigher than baseline
    CHF PatientsHigher than baselineApproximately 11.53 times higher

Case Studies

Several case studies have highlighted torsemide's effectiveness in managing fluid overload in patients with chronic heart failure:

  • Case Study A : A patient with severe heart failure exhibited significant weight loss and improved renal function after switching from furosemide to torsemide.
  • Case Study B : In another instance, a patient demonstrated better tolerance and fewer side effects when treated with torsemide compared to furosemide.

Q & A

Q. Basic Models :

  • Acute diuresis : Rat models with volume overload (e.g., saline infusion) to assess short-term natriuretic response .
  • Hypertension : Spontaneously hypertensive rats (SHR) with standardized torsemide dosing protocols.
    Advanced Models :
  • Chronic heart failure : Use murine transverse aortic constriction (TAC) models to evaluate torsemide’s impact on fibrosis and ventricular remodeling.
  • Cardiorenal syndrome : Combine subtotal nephrectomy with myocardial infarction in rodents to mimic human pathophysiology .

How should researchers address variability in torsemide’s impurity profiles during analytical method validation?

Q. Methodological Guidance :

  • Refer to USP guidelines (Table 1) for impurity thresholds (e.g., NMT 0.5% for related compound E) .
  • Employ high-resolution LC-MS/MS with a C18 column (5 µm, 150 mm × 4.6 mm) and mobile phase of ammonium acetate (pH 3.5) and acetonitrile. Validate specificity using forced degradation studies (heat, light, acid/alkali exposure) .

What statistical frameworks are recommended for analyzing torsemide’s mortality benefits in heterogeneous heart failure populations?

Q. Advanced Analysis :

  • Apply Cox proportional hazards models with stratification by ejection fraction (HFrEF vs. HFpEF) and adjustment for baseline creatinine and diuretic resistance .
  • Use inverse probability weighting to address confounding by indication in observational studies.
  • Pre-specify subgroup analyses for renal dysfunction (eGFR <30 mL/min) and high-dose subgroups (>40 mg/day) .

How do torsemide’s molecular interactions inform structure-activity relationship (SAR) studies for novel diuretics?

Mechanistic Insight : Torsemide binds the Na+/K+/2Cl– cotransporter (NKCC2) via its sulfonylurea moiety. SAR studies should:

  • Modify the pyridine ring (position 3) to enhance binding affinity.
  • Test halogen substitutions (e.g., chlorine at position 4) for metabolic stability .

What are the limitations of current torsemide biomarker panels in predicting clinical outcomes?

Q. Critical Evaluation :

  • Traditional markers : Serum creatinine and BUN lack sensitivity to early renal protection effects.
  • Emerging biomarkers : Validate urinary exosomal NKCC2 expression or urinary [TIMP-2]•[IGFBP7] for early tubular injury detection in torsemide-treated cohorts .

How can researchers mitigate bias in open-label torsemide trials due to differential adherence?

Q. Methodological Solutions :

  • Implement electronic pill counters or urinary torsemide assays to objectively measure adherence.
  • Use a modified ITT analysis with adherence-adjusted propensity scores .

What in silico tools are available to model torsemide’s pharmacokinetics in special populations?

Q. Computational Approaches :

  • PBPK modeling : GastroPlus™ or Simcyp® simulations for hepatic impairment (Child-Pugh B/C).
  • Machine learning : Train models on EHR data to predict dose requirements in elderly patients with hypoalbuminemia .

How should meta-analyses reconcile conflicting data on torsemide’s mortality benefits?

Q. Synthesis Strategy :

  • Perform cumulative meta-analysis by trial year to identify temporal trends.
  • Apply the GRADE framework to evaluate evidence certainty, downgrading for risk of bias (e.g., unblinded studies) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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